B1580479 Fmoc-3,5-Dimethy-L-Phenylalanine

Fmoc-3,5-Dimethy-L-Phenylalanine

Cat. No.: B1580479
M. Wt: 415.48
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3,5-Dimethyl-L-Phenylalanine (CAS 1270295-34-5) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₂₆H₂₅NO₄, with a molecular weight of 415.48 g/mol . The compound features two methyl groups at the 3,5-positions of the phenylalanine aromatic ring, which enhance steric bulk and hydrophobicity. These modifications are designed to influence peptide folding, stability, and interactions in supramolecular assemblies. However, the provided evidence primarily focuses on fluorinated analogs (e.g., Fmoc-3,5-difluoro-L-phenylalanine), necessitating indirect comparisons to infer the properties of the dimethyl derivative.

Properties

Molecular Weight

415.48

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

Fmoc Protection in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Dmp is primarily utilized in solid-phase peptide synthesis due to its protective Fmoc group, which allows for selective deprotection and facilitates the assembly of complex peptide sequences. The steric bulk of the two methyl groups at the 3 and 5 positions enhances the stability and specificity of synthesized peptides, minimizing side reactions during coupling steps .

Table 1: Comparison of Fmoc-Dmp with Standard Phenylalanine

PropertyFmoc-DmpStandard Phenylalanine
Steric HindranceHigh (due to methyl groups)Low
Peptide YieldHigher due to reduced side reactionsVariable
SolubilityModerateHigh
Biological ActivityUnique interactions with membranesStandard interactions

Biomaterials Development

Hydrogel Formation
Fmoc-Dmp has been shown to form self-assembled hydrogels, which are promising materials for tissue engineering and drug delivery systems. The hydrogels exhibit thixotropic properties, allowing them to recover their structure after mechanical disruption. Studies indicate that Fmoc-Dmp-based hydrogels can support cell growth and differentiation, making them suitable for applications in regenerative medicine .

Case Study: Thixotropic Hydrogels
In a study investigating the thixotropic properties of Fmoc-Dmp hydrogels, it was found that these materials could rapidly reform after being disrupted. The mechanical stability and self-healing capabilities were attributed to the unique molecular interactions facilitated by the methyl substitutions on the phenyl ring .

Drug Design and Delivery

Antimicrobial Properties
Research has demonstrated that peptides containing Fmoc-Dmp exhibit enhanced antimicrobial activity against various pathogens. For instance, studies on modified phenylalanines have shown potential against Streptococcus mutans, suggesting that Fmoc-Dmp could be integrated into dental composites for antibacterial coatings .

Table 2: Antimicrobial Efficacy of Fmoc-Dmp Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Fmoc-Dmp-PeptideStreptococcus mutans6.25 - 12.5 μM
Fmoc-F5-PheStreptococcus mutans5 μM

Structural Studies

Molecular Dynamics Simulations
Advanced computational methods such as molecular dynamics simulations have been employed to study the self-assembly processes of Fmoc-Dmp-based hydrogels. These studies provide insights into how structural modifications influence the physical properties and stability of the resulting materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Substituent Position and Type

The position and type of substituents on the phenylalanine aromatic ring critically determine physical and self-assembly properties. Below is a comparative analysis based on substituent effects observed in fluorinated analogs (3,4- vs. 3,5-substitution) and other halogenated/methoxy derivatives:

2.1.1. Fluorinated Derivatives
  • Fmoc-3,5-Difluoro-L-Phenylalanine (Fmoc-3,5F-Phe): Self-Assembly: Forms thin (30 nm diameter), aligned nanofibrils with high packing density due to reduced electron repulsion between fluorine atoms . Mechanical Properties: Exhibits a storage modulus (G′) of >50,000 Pa, attributed to strong π-π interactions and dense fibrillar networks . Stability: Hydrogels remain stable for over one month without phase separation . Swelling Ratio: Low (262%), indicating restricted water penetration .
  • Fmoc-3,4-Difluoro-L-Phenylalanine (Fmoc-3,4F-Phe): Self-Assembly: Produces thinner (45 nm) but tangled fibrils, leading to moderate G′ (~4,800 Pa) . Stability: Hydrogels phase-separate within a week due to higher electron repulsion . Swelling Ratio: Higher than 3,5F-Phe but lower than non-fluorinated analogs .
  • Non-Fluorinated Fmoc-Phe: Forms thick fibrils (175 nm) with low G′ (~1,600 Pa) and high swelling (525%), resulting in unstable hydrogels .
2.1.2. Dichloro and Dimethoxy Derivatives
2.2. Hypothetical Properties of Fmoc-3,5-Dimethyl-L-Phenylalanine

While direct experimental data are absent in the provided evidence, inferences can be drawn from substituent trends:

  • Hydrophobicity : Methyl groups are less polar than fluorine or chlorine, likely increasing hydrophobicity and promoting tighter packing via van der Waals interactions.
  • Steric Effects : The 3,5-dimethyl substitution may hinder π-π stacking compared to planar fluorine atoms but could enhance interdigitation of aromatic rings.
  • Mechanical Strength : Similar to 3,5F-Phe, the symmetrical 3,5-substitution might yield denser fibrillar networks with high G′ , though methyl’s bulk could reduce stiffness relative to fluorine.
  • Swelling Behavior: Reduced water uptake compared to non-substituted Fmoc-Phe is expected, but higher than fluorinated analogs due to methyl’s lower polarity.

Data Tables

Table 1: Comparative Physical Properties of Fmoc-Phe Derivatives
Property Fmoc-Phe Fmoc-3,4F-Phe Fmoc-3,5F-Phe Fmoc-3,5-Dimethyl-Phe (Hypothetical)
Fibril Diameter (nm) 175 45 30 ~40–60 (estimated)
Storage Modulus (G′, Pa) 1,600 4,800 >50,000 10,000–30,000 (estimated)
Swelling Ratio (%) 525 262 <262 300–400 (estimated)
Hydrogel Stability Unstable 1 week >1 month Weeks–months (estimated)
Key Interactions Weak π-π Moderate π-π Strong π-π Van der Waals, hydrophobic
Table 2: Substituent Effects on Key Properties
Substituent Type Position Hydrophobicity Electron Effects Packing Density
Fluoro 3,5 Moderate Electron-withdrawing High
Methyl 3,5 High Electron-donating Moderate–High
Chloro 3,5 High Electron-withdrawing Moderate
Methoxy 3,5 Low Electron-donating Low

Preparation Methods

Fmoc Protection Reaction

  • Reagents:
    Fmoc-OSu is preferred over Fmoc-Cl due to milder reaction conditions and fewer side reactions.
  • Solvent:
    Common solvents include dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
  • Base:
    A tertiary amine base such as N,N-diisopropylethylamine (DIEA) is used to catalyze the reaction.
  • Conditions:
    The reaction is typically carried out at room temperature for 1 to 3 hours.
  • Mechanism:
    The nucleophilic amino group attacks the activated Fmoc-OSu, forming the Fmoc-protected amino acid and releasing N-hydroxysuccinimide as a byproduct.

Workup and Purification

  • After completion, the reaction mixture is quenched, and the product is precipitated or extracted.
  • Crude Fmoc-3,5-dimethyl-L-phenylalanine is purified by recrystallization using solvent systems such as ethanol/water mixtures or ethyl acetate/petroleum ether, depending on solubility and purity requirements.
  • Drying under vacuum and characterization by HPLC confirms purity, often exceeding 99%.

Alternative Synthetic Routes and Considerations

  • Solution-Phase Synthesis:
    Fmoc-3,5-dimethyl-L-phenylalanine can be synthesized in solution by coupling the free amino acid with Fmoc-OSu, avoiding the need for side chain protection due to the inertness of methyl groups.
  • Solid-Phase Peptide Synthesis (SPPS) Compatibility:
    The compound is designed to be compatible with SPPS, where it can be coupled onto resin-bound peptides after Fmoc deprotection steps.

Data Table: Typical Reaction Conditions for Fmoc Protection of 3,5-Dimethyl-L-Phenylalanine

Parameter Typical Value/Condition Notes
Starting material 3,5-Dimethyl-L-Phenylalanine (free acid) Purity > 98% preferred
Fmoc reagent Fmoc-OSu (1.1 eq.) Preferable over Fmoc-Cl for mildness
Base N,N-Diisopropylethylamine (DIEA, 2 eq.) Catalyzes the reaction
Solvent Dimethylformamide (DMF) or NMP Anhydrous conditions recommended
Temperature Room temperature (20–25 °C) Reaction time 1–3 hours
Reaction time 1–3 hours Monitored by TLC or HPLC
Workup Precipitation or extraction Use ethanol/water or ethyl acetate
Purification method Recrystallization Solvent system ethanol/water (3:2) or ethyl acetate/petroleum ether
Product purity >99% (HPLC) Suitable for SPPS applications
Yield Typically 85–95% Depends on scale and conditions

Q & A

Q. What are the recommended synthetic routes for Fmoc-3,5-Dimethyl-L-Phenylalanine, and how can purity be optimized?

  • Methodological Answer : Fmoc-protected amino acids like Fmoc-3,5-Dimethyl-L-Phenylalanine are typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
  • Fmoc Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while preserving the methyl substituents.
  • Coupling : Activate the carboxyl group with HBTU/HOBt or DIC/Oxyma in DMF for efficient amide bond formation .
  • Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) ensures >95% purity. Monitor UV absorption at 265 nm (Fmoc chromophore) .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure of Fmoc-3,5-Dimethyl-L-Phenylalanine?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for characteristic signals:
  • Fmoc aromatic protons (7.3–7.8 ppm).
  • Methyl groups on the phenyl ring (2.3–2.6 ppm for CH₃).
  • α-proton of the amino acid backbone (4.3–4.7 ppm) .
  • FTIR : Validate the Fmoc carbonyl stretch (~1710 cm⁻¹) and amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) .

Q. What solvent systems are optimal for dissolving Fmoc-3,5-Dimethyl-L-Phenylalanine in self-assembly studies?

  • Methodological Answer : Use a solvent-switch method : Dissolve the compound in DMSO or DMF (5–10 mg/mL), then dilute with aqueous buffers (pH 7.4) to induce self-assembly. For hydrophobic derivatives like dimethyl-substituted Phe, add 0.1% TFA to enhance solubility .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the self-assembly behavior of Fmoc-3,5-Dimethyl-L-Phenylalanine?

  • Methodological Answer :
  • Simulation Setup :
  • Use GROMACS or AMBER with the CHARMM36 force field.
  • Embed 36 monomers in a 90×90×90 ų water box, randomize positions (~20 Å spacing), and equilibrate (1 ns NPT ensemble) .
  • Key Metrics :
  • Radius of Gyration (Rg) : Calculate compactness using Rg=1Nk=1N(rkr)2R_g = \sqrt{\frac{1}{N} \sum_{k=1}^{N} (r_k - r)^2}. Lower Rg indicates tighter clusters .
  • Solvent Exposure : Compute solvent-accessible surface area (SASA) to assess burial of methyl groups (critical for π-π stacking) .

Q. How to resolve contradictions between XRD data and MD simulations for structural analysis?

  • Methodological Answer :
  • XRD : Collect data with CuKα radiation (2θ = 10–30°). Use SHELXT for structure refinement. Note that XRD captures crystalline phases, which may differ from MD-predicted metastable states .
  • Validation : Compare MD-derived hydrogen bonds (e.g., Fmoc-Fmoc π-stacking distances <4.0 Å) with XRD-detected interactions. Discrepancies may arise from solvent effects (e.g., DMSO co-crystallization in XRD) .

Q. What experimental parameters influence the storage modulus (G') of Fmoc-3,5-Dimethyl-L-Phenylalanine hydrogels?

  • Methodological Answer :
  • Oscillatory Rheometry : Perform time-sweep tests (1 Hz, 1% strain) at 25°C. Higher G' (>1 kPa) correlates with dense fibrillar networks.
  • Critical Factors :
  • Concentration : 0.5–2.0 wt% for optimal gelation.
  • pH : Adjust to 7–8 to deprotonate carboxyl groups, enhancing H-bonding .
  • Swelling Behavior : Measure mass change in PBS (24 hr). Methyl groups reduce swelling (<20%) compared to unmodified Phe derivatives due to hydrophobic packing .

Q. How does the position of methyl groups affect supramolecular interactions in self-assembled structures?

  • Methodological Answer :
  • Comparative Analysis : Use analogues like Fmoc-3,4F-Phe and Fmoc-3,5F-Phe as references.
  • 3,5-Dimethyl : Symmetric substitution promotes interdigitated π-π stacking and C–H···O interactions (evidenced by XRD peak at 2θ = 10.8°) .
  • Entropy Effects : Asymmetric substitution (e.g., 3,4-dimethyl) increases conformational entropy, reducing gel stability (p < 0.05 via ANOVA) .

Methodological Notes

  • Statistical Validation : Use one-way ANOVA (p < 0.05) for comparing cluster compactness or solvent exposure across derivatives .
  • Safety : Avoid household use; handle dimethyl derivatives in fume hoods due to potential irritancy (GHS non-classified but untested) .

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